molecular formula C15H22N2O2 B2716892 N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine CAS No. 416868-09-2

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine

Cat. No.: B2716892
CAS No.: 416868-09-2
M. Wt: 262.353
InChI Key: QFEAWYUHUIPEQP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine is a chemical compound that features a benzodioxole moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine typically involves the reaction of 1,3-benzodioxole with piperidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a palladium catalyst, a base such as cesium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine is unique due to its specific combination of a benzodioxole moiety and a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17-7-5-13(6-8-17)16-10-12-3-4-14-15(9-12)19-11-18-14/h3-4,9,13,16H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEAWYUHUIPEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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